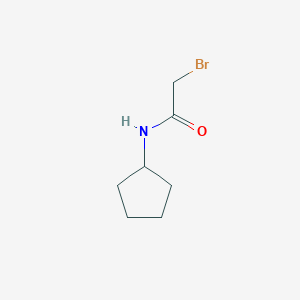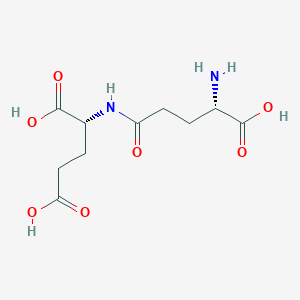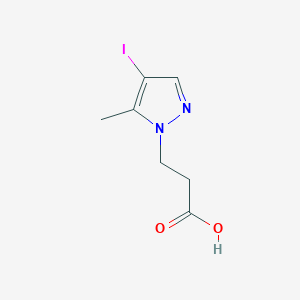
(4-Fluorophenyl)(pyridin-4-yl)methanon
Übersicht
Beschreibung
(4-Fluorphenyl)(pyridin-4-yl)methanon ist eine organische Verbindung, die zur Klasse der Aryl-Phenylketone gehört. Diese Verbindungen zeichnen sich durch eine Ketongruppe aus, die durch eine Arylgruppe und eine Phenylgruppe substituiert ist. Die Summenformel von (4-Fluorphenyl)(pyridin-4-yl)methanon lautet C12H8FNO, und es hat ein Molekulargewicht von 201.1964 g/mol .
Wissenschaftliche Forschungsanwendungen
(4-Fluorphenyl)(pyridin-4-yl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse
Wirkmechanismus
Der Wirkmechanismus von (4-Fluorphenyl)(pyridin-4-yl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Ein bekanntes Ziel ist Leukotrien-A-4-Hydrolase, ein Enzym, das an der Entzündungsreaktion beteiligt ist. Durch die Hemmung dieses Enzyms kann die Verbindung entzündungshemmende Wirkungen entfalten .
Wirkmechanismus
The mechanism of action of (4-fluorophenyl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. One known target is leukotriene A-4 hydrolase, an enzyme involved in the inflammatory response. By inhibiting this enzyme, the compound may exert anti-inflammatory effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Fluorphenyl)(pyridin-4-yl)methanon beinhaltet typischerweise die Reaktion von 4-Pyridincarbonsäurechlorid-Hydrochlorid mit Fluorbenzol in Gegenwart von Aluminiumchlorid. Das Reaktionsgemisch wird in einem Eisbad gekühlt, und das Aluminiumchlorid wird portionsweise hinzugefügt. Das Gemisch wird dann zum Rückfluss erhitzt und sechs Stunden lang gerührt.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für (4-Fluorphenyl)(pyridin-4-yl)methanon sind nicht weit verbreitet. Der oben erwähnte Syntheseweg kann für industrielle Zwecke hochskaliert werden, wobei die sachgemäße Handhabung der Reagenzien und die Einhaltung der Reaktionsbedingungen gewährleistet werden, um hohe Ausbeuten zu erzielen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Fluorphenyl)(pyridin-4-yl)methanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Substitution: Das Fluoratom am Phenylring kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Wichtigste gebildete Produkte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Phenyl-Derivaten.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4-Chlorphenyl)(pyridin-4-yl)methanon
- (4-Bromphenyl)(pyridin-4-yl)methanon
- (4-Methylphenyl)(pyridin-4-yl)methanon
Einzigartigkeit
(4-Fluorphenyl)(pyridin-4-yl)methanon ist aufgrund des Vorhandenseins des Fluoratoms am Phenylring einzigartig, das seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analoga mit verschiedenen Substituenten signifikant beeinflussen kann .
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-36-7 | |
| Record name | 4-(4-Fluorobenzoyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-fluorobenzoyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














